Home > Products > Screening Compounds P85074 > N-(2,3-dihydro-1H-inden-5-yl)-2-({3-ethyl-8-methoxy-5-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide
N-(2,3-dihydro-1H-inden-5-yl)-2-({3-ethyl-8-methoxy-5-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide - 1112430-92-8

N-(2,3-dihydro-1H-inden-5-yl)-2-({3-ethyl-8-methoxy-5-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide

Catalog Number: EVT-2861231
CAS Number: 1112430-92-8
Molecular Formula: C25H26N4O3S
Molecular Weight: 462.57
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. VenetoclaxCompound Description: Venetoclax is a potent BCL-2 inhibitor used for treating various blood cancers. Its metabolism and potential oxidative impurities are discussed in the context of drug development [].Relevance: While Venetoclax does not share the core pyrazolyl-pyridazine structure of the main compound, its complex synthesis and metabolic pathways highlight the importance of understanding related structures, particularly in medicinal chemistry, as subtle changes can impact biological activity. Understanding the structure-activity relationship of similar compounds can aid in designing more effective and safer drugs. This is important when considering 3-(3,5-dimethyl-4-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}-1H-pyrazol-1-yl)-6-phenylpyridazine for potential therapeutic applications.

2. Venetoclax N-oxide (VNO)Compound Description: VNO is an oxidative impurity identified during the stability testing of venetoclax []. Relevance: Similar to Venetoclax, VNO's relevance lies in its demonstration of how structural modifications, in this case, oxidation, can lead to impurities during drug development. This highlights the need to understand the reactivity of the main compound, 3-(3,5-dimethyl-4-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}-1H-pyrazol-1-yl)-6-phenylpyridazine, under various conditions to ensure its stability and purity.

3. Venetoclax Hydroxylamine Impurity (VHA)Compound Description: VHA is another oxidative impurity of venetoclax, formed through a Meisenheimer rearrangement of VNO [].Relevance: The formation of VHA through a rearrangement reaction from VNO emphasizes the importance of considering potential degradation pathways for 3-(3,5-dimethyl-4-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}-1H-pyrazol-1-yl)-6-phenylpyridazine. Knowledge of these pathways can aid in developing stable formulations and storage conditions for the main compound.

4. 4-(3-((1H-Pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(((3-nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)carbamoyl)phenyl)-1-((4′-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1′-biphenyl]-2-yl)methyl)piperazine 1-oxideCompound Description: This compound is specifically identified as venetoclax N-oxide (VNO), an oxidative impurity of venetoclax [].Relevance: As described above, VNO's presence as an impurity highlights the susceptibility of similar structures to oxidation, emphasizing the need to study the stability and potential degradation products of the main compound, 3-(3,5-dimethyl-4-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}-1H-pyrazol-1-yl)-6-phenylpyridazine.

5. 2-((1H-Pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(4-((4′-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1′-biphenyl]-2-yl)methoxy)piperazin-1-yl)-N-((3-nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)benzamideCompound Description: This compound is specifically identified as venetoclax hydroxylamine impurity (VHA), another oxidative impurity of venetoclax []. Relevance: As described above, VHA's formation underscores the potential for degradation and rearrangement reactions in compounds like 3-(3,5-dimethyl-4-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}-1H-pyrazol-1-yl)-6-phenylpyridazine, necessitating thorough stability studies.

6. 4-[(10aR,11aS)-7-(4-Chlorophenyl)-9,9-dimethyl-1,3,4,6,8,10,10a,11a-octahydropyrazino[2,1-b][1,3]benzoxazin-2-yl]-N-[3-nitro-4-(tetrahydropyran-4-ylmethylamino)phenyl]sulfonyl-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzamide Compound Description: Designated as M27, this compound is a significant human metabolite of venetoclax []. It forms through oxidation at the 6-position of the cyclohexenyl ring, followed by cyclization at the α-carbon of the piperazine ring. Relevance: Although M27 doesn't share a direct structural resemblance to 3-(3,5-dimethyl-4-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}-1H-pyrazol-1-yl)-6-phenylpyridazine, its emergence as a major metabolite from venetoclax underscores the significant metabolic transformations drugs undergo. This emphasizes the importance of scrutinizing the metabolism of the main compound for potential active or toxic metabolites.

7. 2-([1,1′-Biphenyl]-4-yl)-N-(5-cyclobutyl-1H-pyrazol-3-yl)acetamideCompound Description: This aminopyrazole, referred to as "analog 24," demonstrates selective inhibition of cyclin-dependent kinase (CDK) 5 over CDK2 in various cancer cell lines []. Notably, analog 24 reduces Mcl-1 protein levels, a key regulator of apoptosis, in a concentration-dependent manner.Relevance: Analog 24 shares a structural resemblance to 3-(3,5-dimethyl-4-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}-1H-pyrazol-1-yl)-6-phenylpyridazine with the presence of a pyrazole ring, suggesting potential biological activities for the main compound. The ability of analog 24 to inhibit CDK5 and modulate Mcl-1 levels highlights these pathways as potential areas of investigation for the main compound's mechanism of action.

8. 4-(4-{[2-(4-Chlorophenyl)-5,5-dimethyl-1-cyclohexen-1-yl]methyl}-1-piperazinyl)-N-[(4-{[(2R)-4-(4-morpholinyl)-1-(phenylsulfanyl)-2-butanyl]amino}-3-[(trifluoromethyl)sulfonyl]phenyl)sulfonyl]benzamideCompound Description: This compound, known as navitoclax, is a potent inhibitor of Bcl-2, Bcl-xL, and Bcl-w [].Relevance: Navitoclax, while structurally dissimilar to 3-(3,5-dimethyl-4-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}-1H-pyrazol-1-yl)-6-phenylpyridazine, plays a crucial role in the context of CDK5 inhibition and its impact on Mcl-1 levels. Specifically, combining navitoclax with a CDK5 inhibitor that downregulates Mcl-1 leads to synergistic inhibition of cell growth and enhanced apoptosis in pancreatic cancer cell lines. This synergistic effect highlights the potential therapeutic value of targeting both Bcl-2 family proteins and CDK5 in cancer treatment.

9. N-Cyclohexyl-2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4-amine (CyPPA)Compound Description: CyPPA is a positive modulator of small conductance calcium-activated potassium (KCa2) channels, specifically targeting the KCa2.2 subtype []. Relevance: CyPPA serves as a template for developing subtype-selective positive modulators of KCa2 channels. Its structure, containing a pyrazole ring linked to a pyrimidine ring, bears a resemblance to 3-(3,5-dimethyl-4-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}-1H-pyrazol-1-yl)-6-phenylpyridazine, which has a pyrazole ring connected to a pyridazine ring. This structural similarity suggests that the main compound might possess modulatory effects on ion channels like KCa2, opening avenues for investigating its electrophysiological properties.

10. N-Benzene-N-[2-(3,5-dimethyl-pyrazol-1-yl)-6-methyl-4-pyrimidinamine derivatives Compound Description: This group of compounds represents modifications of CyPPA where the cyclohexane ring is replaced with various substituted benzene rings []. These modifications aim to enhance potency and selectivity towards KCa2 channel subtypes, particularly KCa2.2a, which is implicated in spinocerebellar ataxia type 2.Relevance: The exploration of N-benzene-N-[2-(3,5-dimethyl-pyrazol-1-yl)-6-methyl-4-pyrimidinamine derivatives highlights the structure-activity relationship studies conducted on CyPPA analogs. While not directly structurally related to 3-(3,5-dimethyl-4-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}-1H-pyrazol-1-yl)-6-phenylpyridazine, the concept of modifying similar scaffolds to optimize interactions with specific biological targets provides valuable insights for potentially tailoring the main compound's properties for desired activities.

11. 4-(2-((1H-Indol-3-yl)methylene)hydrazinyl)-N-(4-bromophenyl)-6-(3,5-dimethyl-1H -pyrazol-1-yl)-1,3,5-triazin-2-amine (X66)Compound Description: X66 is a potent heat shock protein 90 (HSP90) inhibitor that binds to the N-terminal domain of HSP90 []. Unlike classic HSP90 inhibitors, X66 exhibits antitumor effects without inducing heat shock response (HSR). Relevance: X66, with its pyrazole-triazine core, shares structural elements with 3-(3,5-dimethyl-4-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}-1H-pyrazol-1-yl)-6-phenylpyridazine. This similarity, along with X66's potent HSP90 inhibitory activity and ability to circumvent HSR, suggests the main compound as a potential candidate for further investigation in the context of HSP90 inhibition and antitumor activity.

Properties

CAS Number

1112430-92-8

Product Name

N-(2,3-dihydro-1H-inden-5-yl)-2-({3-ethyl-8-methoxy-5-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide

IUPAC Name

N-(2,3-dihydro-1H-inden-5-yl)-2-(3-ethyl-8-methoxy-5-methyl-4-oxopyrimido[5,4-b]indol-2-yl)sulfanylacetamide

Molecular Formula

C25H26N4O3S

Molecular Weight

462.57

InChI

InChI=1S/C25H26N4O3S/c1-4-29-24(31)23-22(19-13-18(32-3)10-11-20(19)28(23)2)27-25(29)33-14-21(30)26-17-9-8-15-6-5-7-16(15)12-17/h8-13H,4-7,14H2,1-3H3,(H,26,30)

InChI Key

RMZZSJAKYUMERO-UHFFFAOYSA-N

SMILES

CCN1C(=O)C2=C(C3=C(N2C)C=CC(=C3)OC)N=C1SCC(=O)NC4=CC5=C(CCC5)C=C4

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.